molecular formula C5H4O4 B13125869 5-Hydroxyfuran-3-carboxylicacid

5-Hydroxyfuran-3-carboxylicacid

Cat. No.: B13125869
M. Wt: 128.08 g/mol
InChI Key: MWGKIMMKOVKQNR-UHFFFAOYSA-N
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Description

5-Hydroxyfuran-3-carboxylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position makes 5-Hydroxyfuran-3-carboxylic acid a versatile compound with significant potential in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using various oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can yield 5-Hydroxyfuran-3-carboxylic acid . Another method involves the use of aldehyde dehydrogenase enzymes to selectively oxidize HMF to 5-Hydroxyfuran-3-carboxylic acid .

Industrial Production Methods: Industrial production of 5-Hydroxyfuran-3-carboxylic acid often involves biocatalytic processes due to their eco-friendly nature. Enzymatic oxidation using bacterial laccase and fungal alcohol oxidase has been shown to be effective in producing high yields of 5-Hydroxyfuran-3-carboxylic acid from HMF . These methods are advantageous as they offer high selectivity and efficiency under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxyfuran-3-carboxylic acid is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, making it valuable in the development of new materials and chemicals .

Biology: In biological research, 5-Hydroxyfuran-3-carboxylic acid derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, furan-based compounds have shown promise in treating bacterial infections and certain types of cancer .

Industry: 5-Hydroxyfuran-3-carboxylic acid is used in the production of bio-based polymers. Its derivatives, such as 2,5-furandicarboxylic acid, are used to create sustainable plastics that can replace petroleum-based products .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

5-hydroxyfuran-3-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1-2,6H,(H,7,8)

InChI Key

MWGKIMMKOVKQNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)O)O

Origin of Product

United States

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